(E)-1-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)hydrazinylidene](phenyl)methyl}diazene
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Overview
Description
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a diazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to a coupling reaction with another molecule of 4-chlorobenzaldehyde under acidic conditions to yield the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is unique due to its diazene linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58429-88-2 |
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Molecular Formula |
C19H14Cl2N4 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N'-(4-chloroanilino)-N-(4-chlorophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14Cl2N4/c20-15-6-10-17(11-7-15)22-24-19(14-4-2-1-3-5-14)25-23-18-12-8-16(21)9-13-18/h1-13,22H |
InChI Key |
DYMJSJONVMTPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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